molecular formula C12H8FN3OS B8315130 2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8315130
M. Wt: 261.28 g/mol
InChI Key: MOUIBFABJZIQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H8FN3OS and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C12H8FN3OS

Molecular Weight

261.28 g/mol

IUPAC Name

2-amino-6-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8FN3OS/c13-7-3-1-6(2-4-7)9-5-8-10(17)15-12(14)16-11(8)18-9/h1-5H,(H3,14,15,16,17)

InChI Key

MOUIBFABJZIQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)N=C(NC3=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate (0.3 g, 1.13 mmol), chloroformamidine hydrochloride (0.33 g, 2.83 mmol) and dimethylsulfone (0.53 g, 5.65 mmol) was heated at 120-130° C. for 30 minutes. After cooling down to room temperature, water (10 ml) was added and ammonium hydroxide was used to neutralize the suspension. The solid was filtered off, washed with water and dried. The crude residue was purified by flash chromatography on silica gel (CH2Cl2/MeOH 10:1) to yield the title compound as a white solid (0.28 g, 95%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

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